Capryl caprate

Description

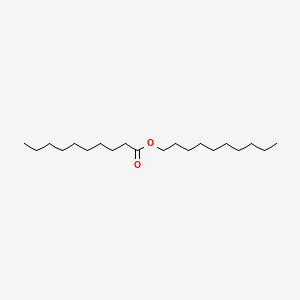

Structure

2D Structure

Properties

IUPAC Name |

decyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKXZZPEUKNHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061848 | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654-86-0 | |

| Record name | Decyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1654-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88B7ACL5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of Caprylic/Capric Triglyceride

This guide provides a comprehensive overview of the laboratory-scale synthesis of caprylic/capric triglyceride, a mixed triester of glycerin with caprylic (C8) and capric (C10) acids.[1][2] Esteemed for its oxidative stability and non-greasy feel, this medium-chain triglyceride (MCT) is a crucial component in pharmaceutical formulations, cosmetics, and nutritional supplements.[1][3][4][5] This document will delve into the foundational chemical principles, detailed synthesis protocols, purification strategies, and analytical characterization of the final product, designed for researchers and professionals in drug development and chemical sciences.

Theoretical Framework: The Chemistry of Esterification

The synthesis of caprylic/capric triglyceride is fundamentally an esterification reaction, where a carboxylic acid (caprylic and capric acid) reacts with an alcohol (glycerol) to form an ester and water.[6] This reversible reaction is typically catalyzed by an acid or an enzyme.[6][7]

Chemical Reaction:

Glycerol + Caprylic Acid + Capric Acid ⇌ Caprylic/Capric Triglyceride + Water

To drive the reaction toward the product side and achieve a high yield, the equilibrium must be shifted to the right. This is accomplished by removing water as it is formed, often through the application of a vacuum or by using a dehydrating agent.[7][8] An excess of the fatty acids may also be used to favor the formation of the triglyceride.[3]

Two primary catalytic methods are employed for this synthesis in a laboratory setting:

-

Acid Catalysis: Strong acids such as sulfuric acid, or solid acid catalysts like phosphotungstic acid, protonate the carbonyl oxygen of the fatty acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol.[7][9][10] This method is effective but can require high temperatures and may lead to side reactions if not carefully controlled.[3]

-

Enzymatic Catalysis (Lipase): Lipases are enzymes that catalyze the hydrolysis of fats in vivo but can be used to drive the reverse reaction, esterification, under controlled conditions (e.g., low water activity).[6][11][12][13] This method offers high specificity, milder reaction conditions (lower temperatures), and fewer byproducts.[6][8][14] Immobilized lipases are often preferred as they can be easily recovered and reused.[11][14]

Experimental Synthesis Protocols

This section outlines detailed, step-by-step methodologies for both acid-catalyzed and enzyme-catalyzed synthesis of caprylic/capric triglyceride.

This protocol describes a solvent-free, direct esterification method, which is advantageous for its simplicity and reduced environmental impact.[3]

Materials and Equipment:

-

Glycerol (ACS grade)

-

Caprylic Acid (≥98%)

-

Capric Acid (≥98%)

-

Solid Acid Catalyst (e.g., phosphotungstic acid on an activated carbon support)[10]

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Vacuum pump and gauge

-

Separatory funnel

Experimental Workflow Diagram:

Caption: Workflow for Acid-Catalyzed Synthesis.

Procedure:

-

Reactant Charging: In a three-neck round-bottom flask, combine glycerol, caprylic acid, and capric acid. A typical molar ratio is 1:4 (glycerol to total fatty acids) to drive the reaction towards the triglyceride.[3] The fatty acid mixture should reflect the desired caprylic/capric ratio (e.g., 60:40).

-

Catalyst Addition: Add the solid acid catalyst. A catalyst loading of 1-4% by weight of the reactants is generally effective.[10]

-

Reaction Setup: Assemble the flask with a mechanical stirrer, heating mantle, and a condenser connected to a vacuum trap and pump.

-

Esterification Reaction: Heat the mixture to 160-180°C with vigorous stirring.[10][15] Once the temperature stabilizes, gradually apply a partial vacuum to facilitate the removal of water produced during the reaction.

-

Monitoring: Monitor the progress of the reaction by periodically taking small samples and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of fatty acids and the formation of the triglyceride product. The reaction is typically run for several hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it should be removed under reduced pressure.

-

Purification:

-

Filter the crude product to remove the solid catalyst.

-

Wash the organic phase in a separatory funnel with a saturated sodium bicarbonate solution to neutralize any remaining acidic catalyst and unreacted fatty acids. Follow with a wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

For higher purity, the product can be further purified by vacuum distillation or column chromatography on silica gel.[3][10]

-

This protocol utilizes an immobilized lipase for a more selective and milder synthesis.

Materials and Equipment:

-

Glycerol (ACS grade)

-

Caprylic Acid (≥98%)

-

Capric Acid (≥98%)

-

Immobilized Lipase (e.g., Novozym 435 or Lipozyme RM IM)[6][16]

-

Molecular sieves (3Å or 4Å)

-

Shaking incubator or stirred batch reactor

-

Vacuum oven or desiccator

Experimental Workflow Diagram:

Caption: Workflow for Lipase-Catalyzed Synthesis.

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine glycerol and the desired ratio of caprylic and capric acids. A fatty acid to glycerol molar ratio of 3:1 to 5:1 is recommended.[14]

-

Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (typically 5-10% by weight of reactants) and activated molecular sieves to absorb the water produced.[8][14]

-

Esterification Reaction: Place the vessel in a shaking incubator or a stirred reactor at a controlled temperature, typically between 50-70°C.[6][14][16] The lower temperature compared to acid catalysis helps to maintain enzyme activity and prevent side reactions.

-

Monitoring: The reaction progress is monitored over 24-48 hours using GC or HPLC to quantify the formation of triglycerides and the consumption of free fatty acids.[14]

-

Work-up: After the reaction reaches the desired conversion, stop the agitation.

-

Purification:

-

Separate the immobilized lipase and molecular sieves by filtration. The lipase can often be washed and reused.

-

The crude product is then purified to remove unreacted fatty acids and partial glycerides. This can be achieved by solvent extraction with an ethanol solution of KOH followed by n-hexane extraction of the triglyceride, or more effectively by molecular distillation.[8][10]

-

Table 1: Comparison of Synthesis Parameters

| Parameter | Acid-Catalyzed Method | Lipase-Catalyzed Method |

| Catalyst | Strong Acid (H₂SO₄, solid acids) | Immobilized Lipase |

| Temperature | High (140-260°C)[3] | Mild (50-90°C)[6][14] |

| Reaction Time | Shorter (hours) | Longer (24-48 hours) |

| Selectivity | Lower (risk of side reactions) | Higher (regio- and stereospecific)[11] |

| Work-up | Neutralization wash required | Simple filtration to remove enzyme |

| Purity | Requires significant purification | Generally higher initial purity |

Purification and Characterization

Regardless of the synthetic route, the crude product will contain a mixture of triglycerides, diglycerides, monoglycerides, and unreacted free fatty acids.[17] Rigorous purification is essential to obtain a product suitable for pharmaceutical or cosmetic use.

Purification Techniques:

-

Neutralization: Washing with a weak base (e.g., sodium bicarbonate or a hydroethanolic KOH solution) removes acidic catalysts and free fatty acids.[8]

-

Solvent Extraction: Used to separate the desired triglyceride from more polar impurities like glycerol and monoglycerides.[8]

-

Molecular Distillation: A highly effective method for separating triglycerides from partial glycerides and free fatty acids under high vacuum and at elevated temperatures, minimizing thermal degradation.[10]

-

Column Chromatography: A laboratory-scale technique using silica gel to achieve high purity, although it is less scalable.[3]

Analytical Characterization:

The purity and identity of the synthesized caprylic/capric triglyceride must be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

| Analytical Technique | Purpose | Key Parameters to Measure |

| Gas Chromatography (GC) | To determine the fatty acid composition and quantify the content of triglycerides, diglycerides, monoglycerides, and free fatty acids.[14][18] | Peak area percentage, retention time comparison with standards. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of different glyceride species.[11][19] | Elution profile against triglyceride standards. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the ester functional group and the absence of carboxylic acid OH group. | Characteristic ester C=O stretch (~1745 cm⁻¹), absence of broad O-H stretch from carboxylic acid. |

| Nuclear Magnetic Resonance (¹H NMR) | To elucidate the chemical structure and confirm the esterification of the glycerol backbone.[3] | Signals corresponding to glycerol backbone protons and fatty acid alkyl chains. |

| Acid Value Titration | To quantify the amount of residual free fatty acids. | mg KOH/g of sample. A low acid value indicates high purity.[20] |

Chemical Structure and Reaction Mechanism:

Caption: Acid-Catalyzed Esterification Mechanism.

Conclusion and Field Insights

The synthesis of caprylic/capric triglyceride in a laboratory setting is a well-established process that offers flexibility in tailoring the final product's properties. The choice between acid- and enzyme-catalyzed methods depends on the desired purity, scale, and available equipment.

-

For high-throughput screening and smaller-scale preparations where ultimate purity is critical from the outset, the lipase-catalyzed method is superior. Its mild conditions preserve the integrity of the molecules and simplify purification.

-

For larger lab-scale production where cost and reaction time are more significant factors, the acid-catalyzed route is a robust and efficient option. However, it necessitates a more rigorous purification workflow to remove byproducts and ensure the final product meets the stringent quality standards required for its intended applications.

A thorough analytical characterization is non-negotiable to validate the identity, purity, and quality of the synthesized triglyceride, ensuring its suitability for use in research, drug development, and other high-stakes scientific endeavors.

References

- 1. Dive Into The Versatile World Of Caprylic/Capric Triglyceride [eureka.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. preprints.org [preprints.org]

- 4. praannaturals.com [praannaturals.com]

- 5. researchgate.net [researchgate.net]

- 6. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1266107C - Synthesis and purification method of medium chain triglycerides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. aocs.org [aocs.org]

- 14. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN106659176A - Preparation and synthesis of medium-chain triglycerides containing large amounts of lauric acid - Google Patents [patents.google.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. Method for analyzing caprylic/capric triglyceride in essence by utilizing gas chromatography-mass spectrometry separation - Eureka | Patsnap [eureka.patsnap.com]

- 19. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 20. makingcosmetics.com [makingcosmetics.com]

An In-depth Technical Guide on the Physicochemical Properties of Caprylic/Capric Triglyceride

Foreword: Unveiling the Workhorse of Modern Formulations

In the landscape of pharmaceutical and cosmetic sciences, few excipients possess the versatility and reliability of caprylic/capric triglyceride. This mixed triester, derived from natural sources, has established itself as a cornerstone in the development of a myriad of delivery systems, from topical creams that soothe and protect to sophisticated oral and parenteral formulations that enhance the bioavailability of challenging active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core physicochemical properties of caprylic/capric triglyceride. Our exploration will not be a mere recitation of data but a journey into the "why" and "how" these properties are leveraged to create stable, effective, and safe products. We will dissect its molecular architecture, quantify its physical attributes, and provide actionable experimental protocols for its characterization, all while grounding our discussion in the authoritative principles of formulation science.

Genesis and Molecular Identity of Caprylic/Capric Triglyceride

Caprylic/capric triglyceride is a product of meticulous chemical refinement of natural oils, typically coconut or palm kernel oil.[1][2][3][4] The manufacturing process begins with the hydrolysis of the source oil, a step that employs heat and pressure to cleave the fatty acids from their glycerol backbone.[2][3][4][5] Following this separation, the resulting fatty acids undergo fractional distillation to isolate the medium-chain fatty acids, specifically caprylic (C8) and capric (C10) acids.[3] The final step is the re-esterification of these purified fatty acids with glycerin to form the mixed triester that is caprylic/capric triglyceride.[1][3][4]

This controlled synthesis yields a product with a well-defined composition and, consequently, predictable physicochemical behavior, a stark contrast to the inherent variability of natural oils. It is this consistency that renders caprylic/capric triglyceride an invaluable asset in regulated environments such as pharmaceutical development.

Caption: Synthesis workflow of Caprylic/Capric Triglyceride.

The chemical structure of caprylic/capric triglyceride consists of a glycerol backbone to which three fatty acids are esterified. The defining characteristic is that these fatty acids are a mixture of caprylic acid (octanoic acid) and capric acid (decanoic acid).

Caption: Generalized structure of Caprylic/Capric Triglyceride.

Core Physicochemical Properties: A Quantitative Overview

The utility of caprylic/capric triglyceride in formulation science is deeply rooted in its distinct physicochemical properties. These parameters govern its behavior as a solvent, its sensory characteristics in topical products, and its role in the formation of stable emulsions. The following table summarizes the key quantitative data for this versatile excipient.

| Property | Value | Significance in Formulation |

| Appearance | Colorless to light yellow, oily liquid[6][7] | Aesthetically pleasing for final product; indicates purity. |

| Odor | Odorless[5] or slight coconut odor[8] | Does not interfere with the fragrance of the final product. |

| Molecular Formula | C21H39O6 to C24H48O8 (representative)[5][9] | |

| Molecular Weight | ~387.53 to 464.63 g/mol [5][9][10] | Influences viscosity and other physical properties. |

| Density | 0.94-0.96 g/cm³[5][9][11] | Important for manufacturing processes and final product feel. |

| Viscosity | 25-33 cP[2] | Low viscosity contributes to good spreadability and a non-greasy feel.[7] |

| Melting Point | < -5 °C[5] | Remains liquid at room temperature, simplifying handling and formulation. |

| Boiling Point | >270 °C[2][5] | High thermal stability, allowing for heat in processing. |

| Flash Point | >142.6 °C[6] | Indicates low flammability. |

| Saponification Value | 335 - 355 mg KOH/g[8] | A measure of the average molecular weight of the fatty acids. |

| Refractive Index | 1.4480-1.4500[5] | Used for identification and purity assessment. |

Solubility Profile: The Key to Enhanced Bioavailability

A standout feature of caprylic/capric triglyceride is its exceptional solvent capacity for a wide range of lipophilic drugs.[12] This property is paramount in the development of lipid-based drug delivery systems for poorly water-soluble APIs, a significant challenge in modern drug development.[12]

Caprylic/capric triglyceride is practically insoluble in water but is miscible with a broad spectrum of organic solvents, including ethanol, acetone, chloroform, and various hydrocarbons.[5] This lipophilic nature allows it to effectively dissolve many APIs, thereby enhancing their bioavailability.[12]

Experimental Protocol: Determination of Equilibrium Solubility of an API in Caprylic/Capric Triglyceride

This protocol outlines a standard laboratory procedure to quantify the saturation solubility of a drug substance in caprylic/capric triglyceride.

Principle: An excess amount of the API is added to a known volume of caprylic/capric triglyceride. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved API is then removed, and the concentration of the dissolved API in the supernatant is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API) powder

-

Pharmaceutical-grade caprylic/capric triglyceride

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of the API and add it to a glass vial containing a known volume (e.g., 2 mL) of caprylic/capric triglyceride.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the undissolved API.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

-

Calculation: Calculate the solubility of the API in caprylic/capric triglyceride (usually expressed in mg/mL) by taking into account the dilution factor.

Caption: Workflow for determining API solubility.

Applications in Advanced Drug Delivery Systems

The unique physicochemical profile of caprylic/capric triglyceride makes it a versatile excipient in a range of pharmaceutical formulations, from topical to parenteral.

Topical and Transdermal Formulations

In topical applications, caprylic/capric triglyceride is highly valued for its emollient properties, providing a light, non-greasy skin feel. It enhances the spreadability of creams and lotions and can act as a penetration enhancer, facilitating the delivery of APIs through the skin.[7][13] Its excellent oxidative stability also contributes to the shelf-life of topical products.[6][9][11]

Oral Drug Delivery: SEDDS and SMEDDS

For oral administration of poorly soluble drugs, caprylic/capric triglyceride is a key component in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media, such as the gastrointestinal fluids.

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. praannaturals.com [praannaturals.com]

- 4. puracy.com [puracy.com]

- 5. Caprylic/capric triglyceride | 73398-61-5 [chemicalbook.com]

- 6. Caprylic/capric triglyceride | biochmeical | CAS# 65381-09-1 | InvivoChem [invivochem.com]

- 7. Articles [globalrx.com]

- 8. Caprylic/Capric Triglyceride | Cosmetic Ingredients Guide [ci.guide]

- 9. Caprylic/Capric Triglyceride | TargetMol [targetmol.com]

- 10. Decanoyl/octanoyl-glycerides | C24H48O8 | CID 90474509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. Dive Into The Versatile World Of Caprylic/Capric Triglyceride [eureka.patsnap.com]

Caprylic/Capric Triglyceride: A Multifaceted Excipient for Advanced Drug Delivery

Introduction

In the landscape of pharmaceutical sciences, the journey of a drug molecule from administration to its site of action is fraught with challenges, particularly for poorly soluble active pharmaceutical ingredients (APIs). The selection of appropriate excipients is therefore paramount to the success of a formulation. Among the myriad of available options, caprylic/capric triglyceride (CCT) has emerged as a versatile and indispensable tool in the formulation scientist's arsenal.[1][2] Derived from the esterification of glycerol with caprylic (C8) and capric (C10) fatty acids sourced from coconut or palm kernel oil, this medium-chain triglyceride (MCT) offers a unique combination of physicochemical properties that make it an ideal candidate for enhancing the delivery of a wide range of therapeutic agents.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the mechanism of action of caprylic/capric triglyceride in drug delivery. It is intended for researchers, scientists, and drug development professionals, offering not just a review of its applications but a deep dive into the fundamental principles that govern its efficacy. We will explore its role as a solubility enhancer, a penetration enhancer in topical and transdermal systems, and a lipid carrier in oral formulations, supported by experimental evidence and detailed protocols.

Physicochemical Properties and Toxicological Profile

Caprylic/capric triglyceride is a clear, colorless to slightly yellowish oily liquid with low viscosity and excellent oxidative stability.[1][6] It is practically insoluble in water but soluble in a wide range of organic solvents.[7] This lipophilic nature is central to its primary function as a solvent for poorly water-soluble drugs.[2]

From a safety perspective, CCT boasts an exemplary toxicological profile. It is generally recognized as safe (GRAS) by regulatory agencies and is classified as a non-irritant, non-toxic, and non-sensitizing ingredient.[1][8] Extensive clinical use has demonstrated a low incidence of adverse reactions, making it suitable for a wide array of pharmaceutical applications, including oral, topical, and parenteral delivery systems.[1]

Mechanism of Action in Drug Delivery

The utility of caprylic/capric triglyceride in drug delivery stems from its multifaceted mechanisms of action, which can be broadly categorized into three key areas: solubility enhancement, permeation enhancement, and as a lipid carrier for oral bioavailability enhancement.

Solubility Enhancement

A primary hurdle in the formulation of many new chemical entities is their poor aqueous solubility. Caprylic/capric triglyceride's lipophilic character makes it an excellent solvent for such drugs, thereby increasing their loading capacity in a given formulation.[2]

Quantitative Data on Drug Solubility:

The solubilizing capacity of CCT for various drugs is a critical parameter in formulation development. While extensive databases are proprietary, the following table provides illustrative examples of drug solubility in CCT-based systems.

| Drug | Therapeutic Class | Reported Solubility in CCT-based systems | Reference |

| Progesterone | Hormone | 56.74 mg/g in caprylic/capric triglyceride | [9] |

| Finasteride | 5-alpha reductase inhibitor | Soluble in a SEDDS formulation containing Capryol 90 (a CCT derivative) | [10] |

| Generic Drug | - | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil (as a comparison) | [11] |

Experimental Protocol: Determining Drug Solubility in Caprylic/Capric Triglyceride

Objective: To determine the saturation solubility of a drug in CCT.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Caprylic/Capric Triglyceride (pharmaceutical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification

-

Centrifuge

Procedure:

-

Add an excess amount of the API to a known volume or weight of CCT in a sealed vial.

-

Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug from the saturated solution.

-

Carefully collect an aliquot of the supernatant (the CCT saturated with the drug).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the drug concentration using a validated HPLC or UV-Vis method.

-

Express the solubility as mg/mL or mg/g.

Permeation Enhancement in Topical & Transdermal Delivery

For topical and transdermal drug delivery, the stratum corneum presents a formidable barrier to drug penetration. CCT can act as a penetration enhancer, facilitating the transport of drugs across this lipid-rich layer.[12][13]

The mechanism of penetration enhancement by CCT is believed to involve its interaction with the intercellular lipids of the stratum corneum.[14] By fluidizing these lipids, CCT disrupts their highly ordered structure, thereby increasing the permeability of the skin to the incorporated drug.[15]

Diagram: Proposed Mechanism of Skin Permeation Enhancement by CCT

Caption: CCT interacts with and fluidizes the ordered lipid bilayers of the stratum corneum, enhancing drug permeation.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of CCT on the in vitro skin permeation of a drug.

Materials:

-

Franz diffusion cells[16]

-

Excised human or animal skin (e.g., porcine ear skin)[17]

-

Receptor medium (e.g., phosphate-buffered saline, PBS, with a solubility enhancer if needed)[16]

-

Drug formulation with and without CCT

-

Syringes and needles for sampling

-

Water bath with a stirrer

-

Validated analytical method for drug quantification (e.g., HPLC)[1]

Procedure:

-

Prepare the excised skin by carefully removing subcutaneous fat and hair.

-

Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[16]

-

Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[16]

-

Maintain the temperature of the receptor medium at 32°C to mimic skin surface temperature.[16]

-

Apply a known amount of the drug formulation (with or without CCT) to the surface of the skin in the donor compartment.[16]

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.[16]

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

At the end of the experiment, dismount the skin and quantify the amount of drug retained in the skin layers using techniques like tape stripping.[17][18]

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp). The enhancement ratio (ER) can be calculated as the ratio of Jss from the CCT-containing formulation to that of the control formulation.

Characterization of Stratum Corneum Interaction: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal behavior of the stratum corneum lipids and the effect of penetration enhancers.[2] The highly organized lipid structure of the stratum corneum exhibits characteristic endothermic transitions. Disruption of this structure by a penetration enhancer like CCT can be observed as a shift or broadening of these transition peaks.[15][19]

DSC Thermogram Interpretation:

-

Untreated Stratum Corneum: Typically shows endothermic peaks around 65°C and 75°C, corresponding to the melting of intercellular lipids.[13]

-

Stratum Corneum Treated with CCT: While some studies show minimal changes in the thermal transitions of the stratum corneum lipids upon treatment with pure caprylic/capric triglycerides, formulations containing CCT with other components like phospholipids have been shown to decrease the phase-transition enthalpy, suggesting a dissolution or extraction of the stratum corneum lipids.[15] This indicates a fluidization of the lipid bilayers, which correlates with enhanced drug penetration.

Lipid Carrier for Oral Bioavailability Enhancement

For oral drug delivery, CCT is a key component in lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[3][20][21] These systems are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract.[22][23]

Mechanism of Bioavailability Enhancement with CCT-based SEDDS:

-

Improved Solubilization: The drug is pre-dissolved in the lipid phase of the SEDDS, bypassing the dissolution step, which is often the rate-limiting step for the absorption of poorly soluble drugs.[24]

-

Enhanced Absorption: The fine emulsion droplets provide a large surface area for drug absorption. Furthermore, the lipid components can stimulate the lymphatic transport of highly lipophilic drugs, thus avoiding first-pass metabolism in the liver.[21]

Diagram: Formation of a Self-Emulsifying Drug Delivery System (SEDDS)

References

- 1. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. jgtps.com [jgtps.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent insights into Nanoemulsions: Their preparation, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caprylic/Capric Triglyceride - Creative Biolabs [mrna.creative-biolabs.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cir-safety.org [cir-safety.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Caprylic/capric triglyceride | biochmeical | CAS# 65381-09-1 | InvivoChem [invivochem.com]

- 12. docberger-antiaging.de [docberger-antiaging.de]

- 13. Lipid thermotropic transitions in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alterlab.co.id [alterlab.co.id]

- 17. mdpi.com [mdpi.com]

- 18. The Tape-Stripping Technique as a Method for Drug Quantification in Skin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. rjptonline.org [rjptonline.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

"natural sources and extraction of caprylic/capric triglyceride"

<An In-depth Technical Guide to the Natural Sources and Extraction of Caprylic/Capric Triglyceride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caprylic/Capric Triglyceride

Caprylic/capric triglyceride is a specialized mixed triester of glycerin with caprylic (C8) and capric (C10) fatty acids.[1][2][3] It is a clear, non-viscous liquid with a neutral odor and taste.[1][2] Due to its unique properties, including excellent oxidative stability, low viscosity, and rapid absorption, it is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1]

Unlike naturally occurring oils, caprylic/capric triglyceride is a specific fraction of fatty acids, resulting in a more stable and skin-friendly ingredient.[1] It is often mistakenly referred to as fractionated coconut oil, but its production involves a more specialized process of esterification.[1]

Chemical Structure and Properties

Caprylic/capric triglyceride is composed of a glycerol backbone to which three fatty acids are attached via ester bonds.[4] The fatty acids are primarily caprylic acid (C8:0) and capric acid (C10:0).

Table 1: Typical Fatty Acid Composition of Caprylic/Capric Triglyceride

| Fatty Acid | Carbon Chain Length | Percentage (%) |

| Caproic Acid | C6:0 | < 2.0 |

| Caprylic Acid | C8:0 | 50 - 80 |

| Capric Acid | C10:0 | 20 - 50 |

| Lauric Acid | C12:0 | < 3.0 |

| Myristic Acid | C14:0 | < 1.0 |

Source: Adapted from Certificate of Analysis, Madar Corporation[5]

Natural Sources of Caprylic and Capric Fatty Acids

The primary natural sources of the medium-chain fatty acids (MCFAs) required for the synthesis of caprylic/capric triglyceride are certain vegetable oils and animal fats.

Botanical Sources

The most commercially significant botanical sources are coconut oil and palm kernel oil, due to their high concentration of caprylic and capric acids.[1][6][7][8]

-

Coconut Oil: Derived from the kernel of the coconut (Cocos nucifera), it is a rich source of MCFAs, particularly lauric acid, but also contains significant amounts of caprylic and capric acids.[7][9][10]

-

Palm Kernel Oil: Extracted from the kernel of the oil palm fruit (Elaeis guineensis), it has a fatty acid profile similar to coconut oil and is another major source of these MCFAs.[7][8]

Other vegetable oils contain lower concentrations of these fatty acids and are therefore less commonly used for commercial production.

Animal Sources

While plant-based sources are predominant, certain animal fats also contain caprylic and capric acids.[11]

-

Milk Fat: The milk of various mammals, particularly goats, contains caprylic and capric acids.[1][7] In fact, the names of these fatty acids are derived from the Latin word for goat, "capra".[1][7]

Extraction and Synthesis of Caprylic/Capric Triglyceride

The industrial production of caprylic/capric triglyceride is a multi-step process that involves the extraction of fatty acids from their natural sources, followed by purification and re-esterification.[1][2]

Overview of the Manufacturing Process

The overall process can be visualized as a sequence of distinct unit operations, each with a specific purpose in achieving the final high-purity product.

Caption: Manufacturing workflow for caprylic/capric triglyceride.

Step-by-Step Methodologies

3.2.1 Hydrolysis of Triglycerides

The initial step is the hydrolysis of the raw coconut or palm kernel oil to break down the triglycerides into their constituent fatty acids and glycerol.[12][13] This is a crucial step that liberates the desired medium-chain fatty acids from the glycerol backbone.[14][15]

Protocol: High-Pressure Steam Hydrolysis (Colgate-Emery Process)

-

Feed Preparation: The raw oil is filtered to remove any solid impurities.

-

Reaction Conditions: The oil is fed into a high-pressure reactor along with water. The reaction is typically carried out at temperatures around 250°C and pressures of 50 bar.[16]

-

Mechanism: The high temperature and pressure facilitate the hydrolysis of the ester bonds in the triglycerides, yielding a mixture of free fatty acids and an aqueous solution of glycerol (sweet water).[16]

-

Separation: The resulting mixture is allowed to settle, and the fatty acid layer is separated from the sweet water.

3.2.2 Fractional Distillation of Fatty Acids

The mixture of crude fatty acids obtained from hydrolysis is then subjected to fractional distillation to separate the different fatty acids based on their chain length and boiling points.[17][18] This step is critical for isolating the desired caprylic (C8) and capric (C10) acid fractions.[19][20][21]

Protocol: Vacuum Fractional Distillation

-

De-gasification: The crude fatty acid mixture is first heated under vacuum to remove any dissolved gases and residual water.[19]

-

Fractionation Column: The de-gassed fatty acids are fed into a fractionation column containing structured packing, which provides a large surface area for efficient separation.[18][19]

-

Temperature and Pressure Gradient: The column is operated under a vacuum to lower the boiling points of the fatty acids and prevent thermal degradation. A precise temperature gradient is maintained along the column.

-

Separation: The lower boiling point fatty acids (shorter chains) rise to the top of the column, while the higher boiling point fatty acids (longer chains) remain at the bottom. The C8 and C10 fractions are collected at specific points along the column.

3.2.3 Esterification

The purified caprylic and capric acid fractions are then re-esterified with glycerin to form caprylic/capric triglyceride.[22][23] This reaction rebuilds the triglyceride structure using only the desired medium-chain fatty acids.[4]

Protocol: Catalytic Esterification

-

Reactant Preparation: The purified C8 and C10 fatty acids are mixed with high-purity glycerin in a specific molar ratio.

-

Catalyst: An acid catalyst, such as an acidic ion exchange resin, is often used to facilitate the reaction.[22]

-

Reaction Conditions: The mixture is heated under a vacuum to drive the esterification reaction and remove the water produced as a byproduct.[24]

-

Monitoring: The reaction is monitored until the desired level of conversion is achieved, typically by measuring the acid value of the mixture.

3.2.4 Purification

The final step involves purifying the crude caprylic/capric triglyceride to remove any residual fatty acids, catalyst, color, and odor.[1]

Protocol: Bleaching and Deodorization

-

Bleaching: The crude triglyceride is treated with bleaching clay under a vacuum to adsorb and remove color pigments.

-

Deodorization: The bleached oil is then subjected to steam distillation under high vacuum and temperature to remove any remaining free fatty acids and volatile odorous compounds.[1]

-

Filtration: The purified caprylic/capric triglyceride is filtered to remove the bleaching clay and any other solid impurities, resulting in a clear, odorless final product.[25]

Quality Control and Analysis

Ensuring the purity and quality of caprylic/capric triglyceride is paramount for its use in pharmaceutical and other high-purity applications. Several analytical techniques are employed for this purpose.

Table 2: Key Quality Control Parameters for Caprylic/Capric Triglyceride

| Parameter | Specification | Analytical Method |

| Acid Value | ≤ 0.2 mg KOH/g | Titration |

| Saponification Value | 310 - 360 mg KOH/g | Titration |

| Iodine Value | ≤ 1.0 g I₂/100g | Titration |

| Peroxide Value | ≤ 1.0 meq O₂/kg | Titration |

| Fatty Acid Composition | C8: 50-80%, C10: 20-50% | Gas Chromatography (GC) |

Source: Adapted from Madar Corporation Certificate of Analysis[5]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the detailed analysis of the fatty acid profile of caprylic/capric triglyceride.[26] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can also be used for the analysis of triglyceride mixtures.[27]

Safety and Handling

Caprylic/capric triglyceride is generally considered a safe and non-toxic material.[28][29]

-

Health Hazards: It is not classified as hazardous and is not expected to cause health issues under normal use conditions.[28][29][30] Eye contact may cause mild irritation.[28]

-

Flammability: It is considered a non-flammable liquid.[28]

-

Stability: It is stable under normal storage conditions.[28]

-

Disposal: It should be disposed of in accordance with local regulations.[29]

Conclusion

The production of high-purity caprylic/capric triglyceride is a well-established industrial process that transforms natural oils into a highly versatile and valuable excipient. A thorough understanding of the natural sources and the intricacies of the extraction, fractionation, esterification, and purification processes is essential for researchers, scientists, and drug development professionals working with this important material. The stringent quality control measures applied ensure a consistent and safe product for a wide range of applications.

References

- 1. atamankimya.com [atamankimya.com]

- 2. puracy.com [puracy.com]

- 3. tomsofmaine.ca [tomsofmaine.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. madarcorporation.co.uk [madarcorporation.co.uk]

- 6. us.olivetreepeople.com [us.olivetreepeople.com]

- 7. atamankimya.com [atamankimya.com]

- 8. gapki.id [gapki.id]

- 9. healthylife.com.au [healthylife.com.au]

- 10. brain-effect.com [brain-effect.com]

- 11. casadesante.com [casadesante.com]

- 12. Triglyceride Hydrolysis → Term [fashion.sustainability-directory.com]

- 13. Acid Hydrolysis of Triglycerides Chemistry Tutorial [ausetute.com.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty Acid Processing - IncBio [incbio.com]

- 18. Fatty acids fractional and total distillation | CMB SpA [cmb.it]

- 19. mectech.co.in [mectech.co.in]

- 20. Fat Distillation/ fractional | Pemac Projects Pvt Ltd [pemacprojects.com]

- 21. onecpm.com [onecpm.com]

- 22. EP1921131A1 - Method for esterification of free fatty acids in triglycerides - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. aocs.org [aocs.org]

- 25. Buy Caprylic Capric Triglycerides (MCT Oil) | FNWL [fromnaturewithlove.com]

- 26. Method for analyzing caprylic/capric triglyceride in essence by utilizing gas chromatography-mass spectrometry separation - Eureka | Patsnap [eureka.patsnap.com]

- 27. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 28. praannaturals.com [praannaturals.com]

- 29. spectrumchemical.com [spectrumchemical.com]

- 30. ecoflores.eu [ecoflores.eu]

"spectroscopic analysis of caprylic/capric triglyceride"

An In-depth Technical Guide to the Spectroscopic Analysis of Caprylic/Capric Triglyceride

Abstract

Caprylic/capric triglyceride, a mixed triester derived from coconut or palm kernel oil, is a cornerstone ingredient in the pharmaceutical, cosmetic, and food industries due to its exceptional stability, emollient properties, and safety profile.[1][2][3] Its functional efficacy is intrinsically linked to its chemical purity and composition—specifically, the precise ratio of caprylic (C8) and capric (C10) fatty acids and the absence of contaminants such as free fatty acids, monoglycerides, and residual catalysts. This technical guide provides researchers, quality control analysts, and formulation scientists with a comprehensive overview of core spectroscopic techniques for the rigorous analysis of caprylic/capric triglyceride. We will delve into the theoretical and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design, data interpretation, and method validation.

Introduction: The Chemical Identity of Caprylic/Capric Triglyceride

Caprylic/capric triglyceride is not a single molecular entity but a mixture of triglycerides where the glycerol backbone is esterified with caprylic (octanoic) and capric (decanoic) acids.[1] The manufacturing process involves the hydrolysis of source oils to separate fatty acids and glycerin, followed by fractional distillation to isolate the medium-chain fatty acids, which are then re-esterified with glycerin.[1] The resulting product is a clear, viscous oil valued for its oxidative stability and non-greasy feel.[1][2]

The critical quality attributes (CQAs) that define its performance and safety include:

-

Fatty Acid Composition: The ratio of caprylic to capric acid.

-

Purity: The percentage of triglycerides versus process-related impurities like diglycerides, monoglycerides, and free fatty acids.

-

Identity: Confirmation of the ester functional groups and aliphatic chain structure.

-

Stability: Assessment of oxidative or hydrolytic degradation.

Spectroscopic methods are indispensable for characterizing these attributes, offering rapid, reliable, and detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled technique for the definitive structural identification and quantification of the components within caprylic/capric triglyceride without the need for chromatographic separation.

Expertise & Experience: Why NMR is a Superior Choice

¹H NMR provides a direct, quantitative map of the different proton environments in the triglyceride molecule. The signal integral is directly proportional to the number of protons, allowing for the precise determination of molecular ratios.[4][5] For instance, by comparing the integral of the glyceryl backbone protons to that of the terminal methyl groups of the fatty acid chains, one can confirm the triglyceride structure and quantify it relative to mono- or diglyceride impurities. Furthermore, specific chemical shifts can distinguish between protons on the α-carbon (adjacent to the ester's carbonyl group) and other methylene groups along the chain, providing a complete structural profile.[6][7] This technique is also highly effective for monitoring hydrolysis in stability studies by tracking the appearance of signals from free glycerol and fatty acids.[6]

Trustworthiness: A Self-Validating System

The inherent quantitative nature of NMR, based on fundamental physical principles, makes it a self-validating system. Reproducibility is exceptionally high, and when performed with a calibrated instrument and a suitable internal standard, it provides absolute quantification. Method validation can be further solidified by analyzing certified reference materials and comparing results against primary methods like titration for free fatty acid content.[4][5]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh approximately 20-30 mg of the caprylic/capric triglyceride sample into an NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which effectively dissolves the triglyceride and provides a deuterium lock signal for the spectrometer.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion and resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a high signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing & Analysis:

-

Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Integrate the key signals corresponding to the different proton groups.

-

Data Presentation: Characteristic ¹H NMR Signals

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Glyceryl CH₂ (sn-1,3) | 4.10 - 4.35 | dd | Protons on the outer carbons of the glycerol backbone. |

| Glyceryl CH (sn-2) | 5.25 - 5.28 | m | Proton on the central carbon of the glycerol backbone. |

| α-Methylene (-O-CO-CH₂ -) | 2.28 - 2.32 | t | Methylene groups adjacent to the carbonyl. |

| β-Methylene (-CO-CH₂-CH₂ -) | 1.59 - 1.65 | m | Methylene groups beta to the carbonyl. |

| Bulk Methylene (-(CH₂)n-) | 1.25 - 1.38 | m | Overlapping signals from the rest of the fatty acid chain. |

| Terminal Methyl (-CH₃) | 0.86 - 0.90 | t | Methyl groups at the end of the fatty acid chains. |

Table 1: Key ¹H NMR signal assignments for caprylic/capric triglyceride in CDCl₃. Chemical shifts are adapted from published data on triglycerides.[4][6][7]

Visualization: NMR Analysis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caprylic/capric triglyceride | 73398-61-5 [chemicalbook.com]

- 3. journalajacr.com [journalajacr.com]

- 4. Measurement of intracellular triglyceride stores by H spectroscopy: validation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Caprylic/Capric Triglyceride for Pharmaceutical Development

Introduction

In the landscape of pharmaceutical formulation and drug delivery, the selection of excipients is a critical determinant of a product's stability, efficacy, and safety profile. Among the myriad of available options, Caprylic/Capric Triglyceride has established itself as a cornerstone lipid excipient. This mixed triester, derived from natural sources, offers a unique combination of physicochemical properties that make it exceptionally versatile. This guide provides an in-depth technical overview of Caprylic/Capric Triglyceride, from its fundamental chemical identity to its advanced applications, designed for researchers, scientists, and drug development professionals. We will explore the causality behind its functional roles as a solvent, bioavailability enhancer, and formulation stabilizer, providing a robust framework for its rational application in modern pharmaceutical development.

Chemical Identity and Structure

A precise understanding of a material's chemical identity is paramount for its effective and safe application. Caprylic/Capric Triglyceride is not a single molecular entity but a precisely defined mixture.

Chemical Abstract Service (CAS) Numbers: Caprylic/Capric Triglyceride is commonly identified by two primary CAS numbers, which reflects its nature as a mixed substance derived from natural oils:

Synonyms and Nomenclature:

-

IUPAC Name: Decanoic acid, ester with 1,2,3-propanetriol octanoate[3][5]

-

Common Synonyms: Medium-Chain Triglycerides (MCT), Glycerides, mixed decanoyl and octanoyl, Octanoic/Decanoic Acid Triglyceride[5][7][8]

Core Chemical Structure: Caprylic/Capric Triglyceride is a mixed triester formed through the esterification of a glycerol backbone with a combination of caprylic acid (C8:0, octanoic acid) and capric acid (C10:0, decanoic acid).[7][9] These medium-chain fatty acids are typically sourced from the hydrolysis of coconut or palm kernel oil.[9][10] The resulting molecule is a triglyceride where the three hydroxyl groups of glycerol are esterified with a mix of caprylic and capric fatty acids. The specific ratio of these fatty acids can be controlled during manufacturing to achieve desired properties, but typically ranges from 50-90% caprylic acid and 20-50% capric acid.[7] This variability in fatty acid distribution across the glycerol backbone means that a sample of Caprylic/Capric Triglyceride contains a population of different triglyceride molecules.

Caption: Representative molecular structure of a single Caprylic/Capric Triglyceride molecule.

Synthesis and Manufacturing

The industrial production of Caprylic/Capric Triglyceride is a multi-step process designed to isolate and recombine specific fatty acid fractions from natural oils. This controlled process is essential for ensuring the high purity and consistent quality required for pharmaceutical applications.

The synthesis pathway involves three primary stages:

-

Hydrolysis (Splitting): Natural source oils, such as coconut or palm kernel oil, are subjected to high pressure and heat in the presence of water. This process hydrolyzes the triglyceride ester bonds, splitting the oil into its constituent parts: free fatty acids and glycerol.[4][5]

-

Fractional Distillation: The resulting mixture of fatty acids, which includes short, medium, and long-chain varieties, is then separated by fractional distillation under vacuum. This critical step isolates the desired medium-chain fatty acids—specifically caprylic (C8) and capric (C10) acids—from unwanted fractions.

-

Esterification: The purified caprylic and capric acids are then re-esterified with high-purity glycerol. This reaction is typically catalyzed to drive it to completion, reforming the triglyceride structure with the selected medium-chain fatty acids.[5][7] The final product is then refined, bleached, and deodorized to yield a clear, odorless liquid of high stability.

Caption: Industrial synthesis workflow for Caprylic/Capric Triglyceride.

Physicochemical Properties

The utility of Caprylic/Capric Triglyceride in pharmaceutical formulations stems directly from its distinct physicochemical properties. It is a non-viscous, clear liquid that is stable against oxidation, making it a reliable excipient.[2][10]

| Property | Value / Description | Source(s) |

| Appearance | Colorless to light yellow oily liquid. | [2][6] |

| Odor | Mild or odorless. | [6] |

| Molecular Formula | C21H40O5 (Representative) | [2][3] |

| Molecular Weight | ~372.54 g/mol (Varies with C8/C10 ratio) | [2][3] |

| Density | 0.94 - 0.96 g/cm³ | [4] |

| Boiling Point | >300 °C | [4] |

| Freezing Point | < -5 °C | [4] |

| Refractive Index | 1.4480 - 1.4500 | [4] |

| Solubility | Practically insoluble in water. Soluble in acetone, ethanol, ethyl acetate, and various oils. | [4] |

| Oxidative Stability | Excellent resistance to oxidation due to its saturated fatty acid composition. | [2][10] |

Analytical Characterization

Ensuring the identity, purity, and consistency of Caprylic/Capric Triglyceride batches is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for determining the fatty acid composition of the triglyceride. The analysis typically requires a derivatization step to convert the fatty acids into more volatile esters (e.g., fatty acid methyl esters, FAMEs) before injection. The gas chromatograph separates the individual FAMEs based on their boiling points, and the mass spectrometer provides definitive identification and quantification. This method can precisely determine the ratio of caprylic to capric acid. A method has been developed for direct analysis without derivatization, simplifying the process.[11]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS can be used to analyze the intact triglyceride molecules. Using a suitable non-polar column (like a C18), different triglyceride species (e.g., CCC8, C8C8C10, C8C10C10, C10C10C10) can be separated. The mass spectrometer then provides mass data for each peak, confirming the identity of the triglyceride species. This technique is valuable for understanding the molecular diversity within a sample.[12]

Experimental Protocol: GC-MS Analysis of Fatty Acid Composition

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Caprylic/Capric Triglyceride sample into a reaction vial.

-

Add 2 mL of a 0.5 M solution of sodium methoxide in methanol. This acts as a transesterification agent to form FAMEs.

-

Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.

-

Seal the vial and heat at 60°C for 15 minutes, with occasional vortexing to ensure complete reaction.

-

Cool the vial to room temperature. Add 2 mL of n-hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.

-

Allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

-

-

GC-MS Conditions:

-

Column: A low-polar or non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, split ratio 20:1.

-

Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min.[11]

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.[11]

-

-

Data Analysis:

-

Identify the peaks for methyl octanoate (C8 FAME) and methyl decanoate (C10 FAME) by comparing their retention times and mass spectra to known standards.

-

Calculate the relative percentage of each fatty acid by integrating the peak areas.

-

Caption: General workflow for the analytical characterization of fatty acid composition.

Applications in Pharmaceutical Development

Caprylic/Capric Triglyceride's value lies in its multifunctionality, acting as more than just an inert filler. Its properties are actively leveraged to solve complex formulation challenges.

Solvent and Bioavailability Enhancer: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which severely limits their oral bioavailability. Caprylic/Capric Triglyceride is an excellent lipophilic solvent capable of dissolving these challenging compounds.[8] By dissolving the API in a lipid-based formulation, it can bypass the dissolution step in the gastrointestinal tract, which is often the rate-limiting step for absorption. This leads to enhanced bioavailability and more consistent therapeutic outcomes.[8][9]

Lipid-Based Carrier Systems: It serves as a primary oil phase in various advanced drug delivery systems:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations containing the API dissolved in an oil phase (like Caprylic/Capric Triglyceride), surfactants, and co-surfactants, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., GI fluids).

-

Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of a blend of solid and liquid lipids. Caprylic/Capric Triglyceride is used as the liquid lipid component, which creates imperfections in the crystal lattice of the solid lipid, increasing drug loading capacity and preventing drug expulsion during storage.[13]

Topical and Transdermal Delivery: As an emollient, it softens the skin by forming a light, non-greasy, occlusive barrier that reduces water loss.[5][14] This moisturizing effect can improve skin health and patient compliance. Furthermore, its ability to act as a penetration enhancer can facilitate the transport of APIs across the stratum corneum, making it a valuable component in creams, ointments, and transdermal patches.[13]

Caption: Role of Caprylic/Capric Triglyceride in enhancing oral drug absorption.

Toxicological Profile

The safety of an excipient is non-negotiable. Caprylic/Capric Triglyceride has an extensive history of safe use and a favorable toxicological profile.

-

General Safety: It is Generally Recognized As Safe (GRAS) by the U.S. FDA for use as a food additive.[15][16]

-

Acute Toxicity: Studies in multiple animal species show that it is essentially non-toxic in acute oral toxicity tests, with very high LD50 values.[15][17]

-

Irritation and Sensitization: It is not a skin or eye irritant and does not induce skin sensitization, making it ideal for topical applications.[16][17]

-

Metabolism: When ingested, it is hydrolyzed by lipases into glycerol and medium-chain fatty acids. These are readily absorbed and metabolized by the body for energy, following well-understood metabolic pathways.[8][16]

-

Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the scientific data and concluded that Caprylic/Capric Triglyceride is safe as a cosmetic ingredient in the present practices of use.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caprylic/capric triglyceride | biochmeical | CAS# 65381-09-1 | InvivoChem [invivochem.com]

- 3. medkoo.com [medkoo.com]

- 4. Caprylic/capric triglyceride | 73398-61-5 [chemicalbook.com]

- 5. specialchem.com [specialchem.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Dive Into The Versatile World Of Caprylic/Capric Triglyceride [eureka.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. Caprylic/Capric Triglycerides: Uses, Benefits, and Bulk Supply - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 10. researchgate.net [researchgate.net]

- 11. Method for analyzing caprylic/capric triglyceride in essence by utilizing gas chromatography-mass spectrometry separation - Eureka | Patsnap [eureka.patsnap.com]

- 12. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 13. Caprylic/Capric Triglyceride - Creative Biolabs [mrna.creative-biolabs.com]

- 14. Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More [healthline.com]

- 15. cir-safety.org [cir-safety.org]

- 16. cosmeticsinfo.org [cosmeticsinfo.org]

- 17. Review of the toxicologic properties of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of Caprylic/Capric Triglyceride in Organic Solvents

Introduction: Understanding the Workhorse of Modern Formulations

Caprylic/capric triglyceride (CCT), commercially known as medium-chain triglyceride (MCT) oil, is a specialized mixed triester derived from fractionated coconut or palm kernel oil and glycerin.[1][2][3] Chemically, it is composed of a glycerol backbone esterified with caprylic (C8) and capric (C10) fatty acids. This unique structure results in a clear, odorless, and non-viscous liquid that is remarkably stable against oxidation.[1][4]

In the realms of pharmaceutical sciences, drug development, and cosmetics, CCT is not merely an ingredient but a cornerstone of formulation strategy. It serves as a high-performance emollient, a solvent for lipophilic active pharmaceutical ingredients (APIs), a penetration enhancer, and a carrier in drug delivery systems, enhancing the bioavailability of poorly soluble compounds.[5][6] Its versatility and safety profile, recognized as Generally Recognized As Safe (GRAS) by the FDA, make it indispensable. A thorough understanding of its solubility characteristics in various organic solvents is, therefore, not an academic exercise but a critical prerequisite for successful formulation development. This guide provides a deep dive into the theoretical and practical aspects of CCT solubility, designed for the practicing researcher.

Part 1: The Fundamentals of CCT Solubility

The solubility of one substance in another is governed by the fundamental principle of "like dissolves like," which is a direct consequence of intermolecular forces.[7] To comprehend the behavior of CCT, we must first analyze its molecular structure and the forces at play.

The Dichotomy of CCT's Molecular Structure

A CCT molecule possesses a dual nature:

-

Polar Ester Groups: Three ester linkages (-COO-) are present where the fatty acids attach to the glycerol backbone. These groups are polar due to the difference in electronegativity between the carbon and oxygen atoms, allowing for dipole-dipole interactions.[8]

-

Non-Polar Hydrocarbon Chains: The caprylic (8-carbon) and capric (10-carbon) fatty acid tails are long, non-polar hydrocarbon chains.[9]

Despite the presence of polar ester groups, the overall character of the CCT molecule is dominated by its extensive, non-polar hydrocarbon tails. Consequently, the predominant intermolecular forces between CCT molecules are weak van der Waals forces (specifically, London dispersion forces).[9][10] This non-polar character is the primary determinant of its solubility profile.

The "Like Dissolves Like" Principle in Action

For CCT to dissolve in a solvent, the energy required to break the intermolecular forces within the pure CCT and within the pure solvent must be compensated by the energy released when new forces are formed between CCT and solvent molecules.

-

In Non-Polar & Weakly Polar Solvents (e.g., Hexane, Toluene, Ethyl Acetate): These solvents also exhibit weak van der Waals forces. When mixed, the forces between CCT and solvent molecules are comparable in strength to the forces within the pure substances.[3] This energetic compatibility allows for easy mixing, leading to high solubility or complete miscibility.

-

In Highly Polar Solvents (e.g., Water): Water molecules are highly polar and form strong hydrogen bonds with each other. The weak van der Waals forces offered by the non-polar CCT chains cannot disrupt this strong hydrogen-bonding network.[9][11] The water molecules are far more attracted to each other than to the CCT molecules, leading to phase separation and practical insolubility.[12] One source quantifies this insolubility at approximately 0.068 g/100 mL.

The following diagram illustrates this principle, showing the favorable interactions that lead to miscibility and the unfavorable interactions that cause immiscibility.

References

- 1. Caprylic/capric triglyceride | 73398-61-5 [chemicalbook.com]

- 2. store.astm.org [store.astm.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 5. Miscibility - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Simple Lipids Chemistry Tutorial [ausetute.com.au]

- 10. m.youtube.com [m.youtube.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. tainstruments.com [tainstruments.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Caprylic/Capric Triglyceride

Foreword: Understanding the Core of Caprylic/Capric Triglyceride Stability

Caprylic/capric triglyceride, a mixed triester of caprylic (C8) and capric (C10) fatty acids, is a cornerstone ingredient in the pharmaceutical, cosmetic, and food industries. Its widespread use is attributed to its excellent oxidative stability, low viscosity, and clean organoleptic properties.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its thermal stability and degradation profile is not merely academic; it is a critical determinant of product quality, shelf-life, and safety. This guide provides a deep dive into the thermal behavior of caprylic/capric triglyceride, elucidating the mechanisms of its degradation and outlining the analytical methodologies to characterize these processes.

Section 1: The Foundation of Stability - Molecular Structure and Physicochemical Properties

Caprylic/capric triglyceride is synthesized by the esterification of glycerin with a blend of caprylic and capric fatty acids, which are typically derived from coconut or palm kernel oil through hydrolysis and fractional distillation.[1] Its stability is inherently linked to its molecular structure, which consists of a glycerol backbone esterified with saturated medium-chain fatty acids. The absence of double bonds in the fatty acid chains confers a high resistance to oxidation, a primary degradation pathway for many lipids.

Table 1: Key Physicochemical Properties of Caprylic/Capric Triglyceride

| Property | Value | Significance |

| Appearance | Clear, colorless to slightly yellowish oily liquid | Indicates purity and lack of degradation products. |

| Odor | Odorless to faint | Absence of rancid odor suggests high oxidative stability. |

| Saponification Value | 325 - 345 mg KOH/g | A measure of the average molecular weight of the fatty acids. |

| Iodine Value | ≤ 1.0 g I₂/100g | Indicates a very low degree of unsaturation, correlating with high oxidative stability. |

| Acid Value | ≤ 0.1 mg KOH/g | Low free fatty acid content signifies minimal hydrolytic degradation. |

Section 2: Thermal Stability Assessment: A Quantitative Approach

The thermal stability of a material is its ability to resist chemical change upon heating. For caprylic/capric triglyceride, this is a crucial parameter, especially in applications involving heat processing or long-term storage at elevated temperatures. The two primary analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Mapping Mass Loss Against Temperature

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides a clear picture of the onset of thermal decomposition and the temperature ranges over which different degradation stages occur.

A typical TGA thermogram for caprylic acid triglyceride (a close analogue) reveals a single-step decomposition process. The onset of significant mass loss generally occurs above 200°C, with the maximum rate of decomposition observed at a higher temperature, as indicated by the peak of the derivative thermogravimetry (DTG) curve.